molecular formula C13H29N B1583016 Tridecan-7-amine CAS No. 22513-16-2

Tridecan-7-amine

Cat. No.: B1583016
CAS No.: 22513-16-2
M. Wt: 199.38 g/mol
InChI Key: FXNJNGMYIZRQRG-UHFFFAOYSA-N
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Description

Tridecan-7-amine, also known as 1-hexylheptylamine, is an organic compound with the molecular formula C₁₃H₂₉N. It is a member of the amine family, characterized by the presence of an amino group attached to a long carbon chain. This compound is typically a colorless to almost colorless clear liquid at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tridecan-7-amine can be synthesized through the nucleophilic substitution of haloalkanes. One common method involves the reaction of a halogenated tridecane with ammonia or an amine under controlled conditions. For example, heating a halogenoalkane with a concentrated solution of ammonia in ethanol can yield the desired amine .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled to optimize yield and purity. The process may also involve purification steps like distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Tridecan-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution can produce various alkylated or acylated derivatives .

Scientific Research Applications

Tridecan-7-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Tridecan-7-amine is unique due to the specific position of its amino group, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in its chemical and biological properties compared to its isomers .

Properties

IUPAC Name

tridecan-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29N/c1-3-5-7-9-11-13(14)12-10-8-6-4-2/h13H,3-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNJNGMYIZRQRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341696
Record name 1-Hexylheptylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22513-16-2
Record name 1-Hexylheptylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tridecan-7-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 250 mL round bottom flask, 5.00 g (25.5 mmol) dihexylketone, 19.7 g (255 mmol) ammonium acetate, and 1.10 g (17.8 mmol) sodium cyanoborohydride (NaBH3CN) were dissolved in 75 mL absolute MeOH and stirred at room temperature for 48 hours, until no significant amount of the starting material could be detected by NMR. The mixture was quenched by adding concentrated hydrochloric acid (HCl) dropwise (˜3 mL), then concentrated in vacuo. The resulting white solid was taken up in 500 mL water, basified to pH 10 with solid potassium hydroxide (KOH), and extracted with chloroform (CHCl3) twice (200 mL each). The CHCl3 fractions were combined and concentrated to give 4.12 g (81%) of 1-hexylheptylamine 1 as a pale yellow oil. 1H NMR (D2O, 500 MHz): δ 0.73 (t, 6H), 1.15-1.23 (m, 16H), 1.55 (m, 4H), 3.13 (m, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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